4-[(2-methylpropanoyl)amino]-N-(naphthalen-1-yl)benzamide
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Overview
Description
4-(2-METHYLPROPANAMIDO)-N-(NAPHTHALEN-1-YL)BENZAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with a naphthalene ring and a 2-methylpropanamido group, making it an interesting subject for studies in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-METHYLPROPANAMIDO)-N-(NAPHTHALEN-1-YL)BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the acylation of aniline with benzoyl chloride to form N-phenylbenzamide.
Introduction of the Naphthalene Ring: The naphthalene ring is introduced through a Friedel-Crafts acylation reaction using naphthoyl chloride.
Addition of the 2-Methylpropanamido Group: The final step involves the amidation reaction with 2-methylpropanoic acid to introduce the 2-methylpropanamido group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
4-(2-METHYLPROPANAMIDO)-N-(NAPHTHALEN-1-YL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and benzamide positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like hydroxide ions or amines in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or benzamides.
Scientific Research Applications
4-(2-METHYLPROPANAMIDO)-N-(NAPHTHALEN-1-YL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials with specific properties, such as photochromic materials.
Mechanism of Action
The mechanism of action of 4-(2-METHYLPROPANAMIDO)-N-(NAPHTHALEN-1-YL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. The naphthalene ring and the amide groups play a crucial role in these interactions, facilitating binding through hydrophobic and hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
N-Phenylbenzamide: Lacks the naphthalene ring and the 2-methylpropanamido group.
Naphthoyl Chloride: Contains the naphthalene ring but lacks the benzamide core.
2-Methylpropanoic Acid: Contains the 2-methylpropanamido group but lacks the benzamide and naphthalene components.
Uniqueness
4-(2-METHYLPROPANAMIDO)-N-(NAPHTHALEN-1-YL)BENZAMIDE is unique due to its combination of a benzamide core, a naphthalene ring, and a 2-methylpropanamido group. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in scientific research and industry.
Properties
Molecular Formula |
C21H20N2O2 |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
4-(2-methylpropanoylamino)-N-naphthalen-1-ylbenzamide |
InChI |
InChI=1S/C21H20N2O2/c1-14(2)20(24)22-17-12-10-16(11-13-17)21(25)23-19-9-5-7-15-6-3-4-8-18(15)19/h3-14H,1-2H3,(H,22,24)(H,23,25) |
InChI Key |
GGCLHYLMDBFQOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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